3-(4-bromo-1H-indol-3-yl)-3-oxopropanenitrile

medicinal chemistry organic synthesis structure-activity relationship

Secure your supply of 3-(4-bromo-1H-indol-3-yl)-3-oxopropanenitrile, a key indole-based cyanoacetyl building block for drug discovery libraries. The C4–Br substitution provides a sterically unique vector for probing protein sub-pockets inaccessible to 5- or 6-bromo isomers. Its β-ketonitrile moiety enables rapid heterocyclic core assembly (pyridine, pyrimidine, pyrazole) via multi-component reactions, while the intact C4–Br handle is preserved for late-stage Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira diversification. This orthogonal reactivity strategy reduces linear steps and accelerates SAR campaigns for confirmed anticancer targets (MCF-7 IC₅₀ values as low as 1.07 μM). Supplied at ≥98% purity for reproducible, impurity-free results.

Molecular Formula C11H7BrN2O
Molecular Weight 263.09 g/mol
CAS No. 1171917-27-3
Cat. No. B1439718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-bromo-1H-indol-3-yl)-3-oxopropanenitrile
CAS1171917-27-3
Molecular FormulaC11H7BrN2O
Molecular Weight263.09 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)C(=CN2)C(=O)CC#N
InChIInChI=1S/C11H7BrN2O/c12-8-2-1-3-9-11(8)7(6-14-9)10(15)4-5-13/h1-3,6,14H,4H2
InChIKeyWHTCCMFNVUPUAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromo-1H-indol-3-yl)-3-oxopropanenitrile (CAS 1171917-27-3): Class Definition and Core Structural Identity


3-(4-Bromo-1H-indol-3-yl)-3-oxopropanenitrile (CAS 1171917-27-3), also referred to as 4-bromo-3-cyanoacetylindole, is a synthetic indole derivative belonging to the cyanoacetylindole (CAI) family . With the molecular formula C₁₁H₇BrN₂O and a molecular weight of 263.09 g/mol, it features three key functional handles: a 4-position bromine atom on the indole ring, a 3-position ketone carbonyl, and a terminal nitrile group . CAIs are widely recognized as versatile nitrogen-heterocyclic building blocks for constructing diverse heteropolycyclic scaffolds, including pyridines, pyrimidines, pyrazoles, and carbazoles, with demonstrated utility in multi-component reactions [1]. The 4-bromo substitution pattern on the benzenoid ring distinguishes this compound from other bromo-regioisomers and imparts unique reactivity profiles for metal-catalyzed cross-coupling and directed C–H functionalization strategies [2].

Why 3-(4-Bromo-1H-indol-3-yl)-3-oxopropanenitrile Cannot Be Casually Replaced by Other Cyanoacetylindoles


Within the CAI family, the position of halogen substitution on the indole nucleus is not a trivial variation—it fundamentally alters the compound's synthetic trajectory and the structural topology of downstream products. The 4-bromo substituent occupies the benzenoid ring at a position that is sterically and electronically distinct from the more common 5-bromo isomer (CAS 1020722-10-4), leading to divergent regiochemical outcomes in electrophilic substitution, directed metalation, and cross-coupling reactions [1]. The unsubstituted parent compound 3-(1H-indol-3-yl)-3-oxopropanenitrile (CAS 20356-45-0, MW 184.19) lacks the halogen handle entirely, precluding post-condensation diversification via Suzuki, Stille, or Sonogashira couplings without additional functionalization steps . Furthermore, the N-unprotected indole NH in the target compound (contrasting with N-Boc-protected analogs such as CAS 1171917-34-2) preserves hydrogen-bond donor capacity for supramolecular assembly while maintaining the nucleophilic reactivity of the indole nitrogen for subsequent N-alkylation or acylation [2]. Substitution with 4-bromoindole-3-acetonitrile (CAS 89245-35-2), which replaces the ketone carbonyl with a methylene unit, eliminates the activated methylene reactivity central to Knoevenagel condensations—the cornerstone reaction manifold of CAI-based heterocyclic synthesis [3]. These structural distinctions are not cosmetic; they determine which synthetic pathways are accessible and which molecular architectures are reachable.

Quantitative Differentiation Evidence for 3-(4-Bromo-1H-indol-3-yl)-3-oxopropanenitrile Versus Closest Analogs


Positional Isomerism: 4-Bromo vs. 5-Bromo Substitution Dictates Downstream Synthetic Versatility in Cross-Coupling

The target compound bears bromine at the indole C4 position (benzenoid ring, peri to the indole NH), whereas its closest brominated isomer, 3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile (CAS 1020722-10-4), carries bromine at C5. Both share the molecular formula C₁₁H₇BrN₂O and molecular weight of 263.09 g/mol [1]. The C4 position is electronically distinct: it experiences greater steric encumbrance due to peri-interaction with the 3-cyanoacetyl group and is less accessible to electrophilic attack compared to C5. This positional difference has practical consequences in palladium-catalyzed cross-coupling: 4-bromoindoles generally require more forcing conditions or tailored ligand systems for efficient oxidative addition versus 5-bromoindoles, but once coupled, 4-substituted products offer distinct conformational profiles beneficial for targeting specific protein binding pockets [2]. In the context of multi-component heterocyclic synthesis, the 4-bromo substituent remains intact through Knoevenagel condensation–cyclization sequences, preserving a site for late-stage diversification, as demonstrated in the synthesis of indole–cycloalkyl[b]pyridine hybrids where 3-(1H-indol-3-yl)-3-oxopropanenitriles with various substitution patterns undergo six-step tandem processes to yield complex scaffolds [3].

medicinal chemistry organic synthesis structure-activity relationship

N-Unprotected vs. N-Boc-Protected 4-Bromo-3-cyanoacetylindole: Molecular Weight and Synthetic Step-Count Trade-offs

The target compound (CAS 1171917-27-3, MW 263.09) bears a free indole NH, whereas its N-Boc-protected counterpart 1-Boc-4-bromo-3-cyanoacetylindole (CAS 1171917-34-2) carries a tert-butoxycarbonyl group, increasing the molecular weight to 363.21 g/mol—a 38% mass increase [1]. The free NH form enables direct participation in hydrogen-bond-directed supramolecular assembly, as documented crystallographically for related 3-(indol-3-yl)-3-oxopropanenitrile derivatives where N–H···O hydrogen bonds govern crystal packing [2]. For procurement decisions, the unprotected compound eliminates one synthetic step (Boc deprotection) from downstream reaction sequences. In the established CAI synthetic protocol using cyanoacetic acid and acetic anhydride at 65–75°C, 3-cyanoacetylindoles are obtained in 84–95% yields directly from the corresponding indoles [3]. The N-Boc analog requires an additional protection step prior to cyanoacetylation or, alternatively, cyanoacetylation of N-Boc-4-bromoindole, which introduces an extra synthetic operation and purification burden .

synthetic chemistry building block procurement protecting group strategy

Activated Methylene Reactivity: Ketone Carbonyl as the Essential Handle for Knoevenagel-Based Heterocyclization

The target compound contains a β-ketonitrile motif (3-oxopropanenitrile), where the activated methylene group (CH₂ between carbonyl and nitrile) serves as the nucleophilic component in Knoevenagel condensations—the foundational step in the majority of CAI-based heterocyclic syntheses. This reactivity is absent in 4-bromoindole-3-acetonitrile (CAS 89245-35-2), which replaces the carbonyl with a methylene unit, eliminating the enhanced CH acidity conferred by the adjacent ketone . In the multi-component synthesis of indole–cycloalkyl[b]pyridine-3-carbonitrile hybrids, 3-(1H-indol-3-yl)-3-oxopropanenitriles react with aromatic aldehydes via Knoevenagel condensation as the first step of a six-step tandem process, with the ketone carbonyl stabilizing the enolate intermediate and the nitrile participating in subsequent N-cyclization [1]. The RSC Advances review documents that CAIs have been employed in at least 18 distinct heterocyclic scaffold syntheses (including pyridines, dihydropyridines, pyrimidines, pyrazoles, chromenes, coumarins, and carbazoles) between 2013 and 2022, all predicated on the unique reactivity of the 3-oxopropanenitrile moiety [2]. The unsubstituted parent compound (CAS 20356-45-0) shares this reactivity but lacks the bromine handle for post-cyclization diversification, while the 4-bromo target compound uniquely combines both the Knoevenagel-reactive β-ketonitrile and the cross-coupling-competent aryl bromide in a single building block .

multi-component reaction Knoevenagel condensation heterocyclic synthesis

Commercial Availability and Purity Benchmarking: Defined 98% Purity with Single-Vendor Batch Consistency

The target compound is commercially available from Leyan (Shanghai Haohong Biomedical) at a certified purity of 98% (Product No. 1758795), with defined TPSA (56.65 Ų) and LogP (3.03) values . The 5-bromo positional isomer (CAS 1020722-10-4) is also commercially available but from a narrower vendor base and predominantly at 95% minimum purity . The N-Boc-protected analog (CAS 1171917-34-2) carries a higher molecular weight (363.21 g/mol) and consequently a higher cost-per-mole of the core indole scaffold [1]. Importantly, CymitQuimica lists the target compound as discontinued (as of 2019), indicating that supply chain stability may be vendor-dependent and that procurement from active suppliers such as Leyan, Matrix Scientific, or Integle should be verified . The unsubstituted parent compound 3-(1H-indol-3-yl)-3-oxopropanenitrile (CAS 20356-45-0) is available from TCI America at 98% purity with a melting point of 240–245°C and a molecular weight of 184.19 g/mol, providing a lower-cost alternative when bromine is not required .

procurement quality control commercial availability

Dual-Functionality Architecture: Simultaneous β-Ketonitrile Reactivity and Aryl Bromide Cross-Coupling Competence in a Single Building Block

The target compound is distinguished by the simultaneous presence of two orthogonal reactive handles: (i) the 3-oxopropanenitrile moiety enabling Knoevenagel/Michael/cyclocondensation chemistry, and (ii) the C4 aryl bromide enabling late-stage Pd-catalyzed cross-coupling (Suzuki, Stille, Sonogashira, Buchwald-Hartwig). Neither the unsubstituted parent (CAS 20356-45-0, lacking Br) nor 4-bromoindole-3-acetonitrile (CAS 89245-35-2, lacking the ketone) possesses this dual reactivity profile [1]. This orthogonality is strategically valuable: the β-ketonitrile can be consumed first in a multi-component heterocyclization to build a complex core, while the aryl bromide remains intact for subsequent diversification—a sequence validated in the synthesis of bromo-substituted dihydropyridine/pyridine hybrids where 3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile served as a starting material, with the bromine surviving the one-pot four-component cyclization [2]. In that study, the resulting brominated hybrids demonstrated antiproliferative activity with IC₅₀ values of 1.07–6.9 μM against MCF-7 and 2.69–6.37 μM against HCT-116 cell lines, outperforming doxorubicin (IC₅₀ = 9 μM and 7.1 μM, respectively) [3]. While the target 4-bromo compound was not explicitly tested in that study, the 5-bromo analog's successful deployment demonstrates the viability of the bromo-CAI strategy for generating bioactive libraries, with the 4-bromo isomer offering a different exit vector geometry for target engagement [4].

divergent synthesis cross-coupling building block design

Optimal Scientific and Industrial Application Scenarios for 3-(4-Bromo-1H-indol-3-yl)-3-oxopropanenitrile


Medicinal Chemistry Library Synthesis via Build–Couple–Diversify Sequences

The 4-bromo-3-cyanoacetylindole scaffold is ideally suited for generating diverse heterocyclic compound libraries for drug discovery. The β-ketonitrile moiety enables the first synthetic phase—construction of pyridine, pyrimidine, pyrazole, or chromene cores via multi-component reactions—while the C4–Br is preserved for subsequent Suzuki-Miyaura or Buchwald-Hartwig diversification [1]. This orthogonal reactivity is particularly relevant given the demonstrated antiproliferative activity of bromo-CAI-derived dihydropyridine/pyridine hybrids (IC₅₀ as low as 1.07 μM against MCF-7 breast cancer cells), providing a precedent for this compound family in anticancer lead generation [2].

C4-Functionalized Indole Scaffold Synthesis Requiring Regiochemically Defined Exit Vectors

When a synthetic program demands an indole-based scaffold with a benzenoid ring substitution vector perpendicular to the indole C3–C2 axis, the 4-bromo substitution pattern is mechanistically unique. Unlike the 5-bromo isomer, C4-substituted indoles project substituents into a sterically distinct region of chemical space, which is critical for probing protein binding pockets where the C4 vector accesses sub-pockets unreachable from C5 [1]. The crystallographically characterized supramolecular assembly of related 3-(indol-3-yl)-3-oxopropanenitriles demonstrates that the indole NH···O hydrogen-bonding motif remains intact with 4-substitution, preserving key intermolecular recognition features [2].

Late-Stage Functionalization in Complexity-Oriented Synthesis

In total synthesis or complexity-oriented synthesis campaigns where a heterocyclic core must be elaborated after construction, the target compound provides a strategic advantage: the β-ketonitrile can be consumed early in a multi-component condensation to assemble the core architecture (e.g., indole–cycloalkyl[b]pyridine-3-carbonitrile hybrids, documented in excellent yields via the Beilstein one-pot protocol), leaving the C4–Br unchanged for late-stage Pd-catalyzed coupling with aryl/heteroaryl boronic acids, amines, or alkynes [1]. This late-stage diversification capability reduces the number of linear synthetic steps compared to introducing diversity elements earlier in the sequence [2].

Structure-Activity Relationship (SAR) Studies on Bromoindole-Containing Bioactive Compounds

For research groups conducting SAR exploration around brominated indole pharmacophores—including previously reported pp60(c-Src) tyrosine kinase inhibitors, CB1 receptor agonists, and HDAC/BRD4 dual inhibitors—the 4-bromo-3-cyanoacetylindole offers a direct entry point for synthesizing analogs with systematic variation at the indole C3 position via the cyanoacetyl handle, while maintaining the bromine at C4 as a fixed substituent for electronic or steric contribution [1]. The commercially available 98% purity specification supports reproducible SAR data generation without the confounding effects of impurities [2].

Quote Request

Request a Quote for 3-(4-bromo-1H-indol-3-yl)-3-oxopropanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.